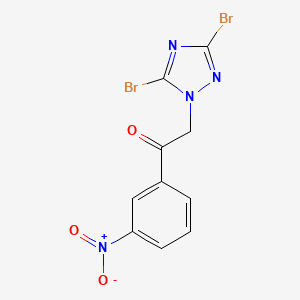
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that features a triazole ring substituted with bromine atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: Starting with a suitable precursor, such as an alkyl azide, the triazole ring can be formed through a cyclization reaction.
Bromination: The triazole ring is then brominated using bromine or a brominating agent under controlled conditions.
Coupling with Nitrophenyl Group: The brominated triazole is then coupled with a nitrophenyl derivative through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives are common products.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Compounds with triazole rings are often studied for their antimicrobial properties.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. In drug development, it could target specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
Uniqueness
The presence of bromine atoms and the specific positioning of the nitrophenyl group make 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one unique
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZIFOAXNXGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
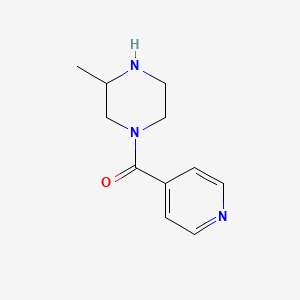
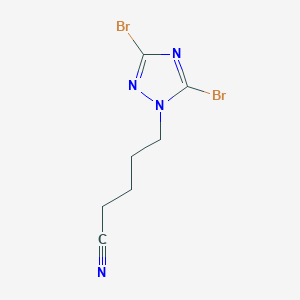

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362631.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
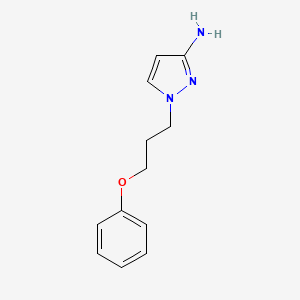
![1-[(pyridin-2-yl)methyl]piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid](/img/structure/B6362667.png)
![(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362673.png)
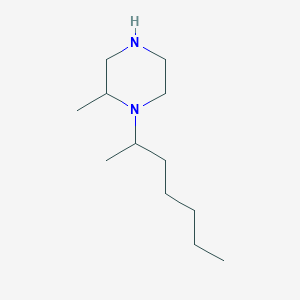
![(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362690.png)

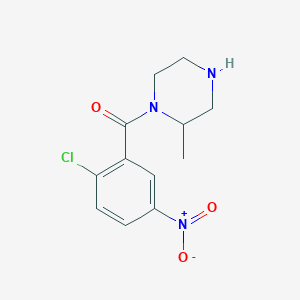
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6362711.png)
